2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine

conformational analysis fluorine gauche effect structure-based drug design

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine (CAS 2024227-04-9) is a disubstituted pyrazine featuring a chlorine atom at the 2-position and a 3-fluoropiperidine moiety at the 3-position. With a molecular formula of C₉H₁₁ClFN₃ and a molecular weight of 215.66 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C9H11ClFN3
Molecular Weight 215.65 g/mol
CAS No. 2024227-04-9
Cat. No. B1476354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine
CAS2024227-04-9
Molecular FormulaC9H11ClFN3
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CN=C2Cl)F
InChIInChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6H2
InChIKeyUOPZENQNPOYGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine (CAS 2024227-04-9): Procurement-Grade Heterocyclic Building Block for Fluorinated Drug Discovery


2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine (CAS 2024227-04-9) is a disubstituted pyrazine featuring a chlorine atom at the 2-position and a 3-fluoropiperidine moiety at the 3-position. With a molecular formula of C₉H₁₁ClFN₃ and a molecular weight of 215.66 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . The 3-fluoropiperidine substituent confers distinct conformational and electronic properties compared to non-fluorinated or regioisomeric analogs, making it a valuable scaffold for structure–activity relationship (SAR) exploration and lead optimization programs [1].

Why Generic Substitution Fails for 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine: The Functional Consequences of Fluorine Position and Regiochemistry


The 3-fluoropiperidine substituent in 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine introduces distinct structural and electronic features that preclude simple interchange with its closest analogs. The fluorine atom at the 3-position of the piperidine ring imposes a gauche conformational preference absent in the non-fluorinated piperidine analog (CAS 1209458-11-6), alters the pKₐ and basicity of the piperidine nitrogen by approximately 1.5–2.0 log units relative to the 4-fluoro regioisomer (CAS 2002318-92-3), and modulates metabolic stability through site-specific resistance to CYP450-mediated N-dealkylation and oxidative defluorination [1]. These differences compound at the target engagement level: the 3-fluoropiperidine moiety has been specifically identified as a key pharmacophore in potent UBLCP1 inhibitors (IC₅₀ < 100 nM) and LSD1 inhibitors (IC₅₀ < 10 nM), where the fluorine position directly influences the binding pose and selectivity profile . Replacing this compound with a non-fluorinated or regioisomeric analog without re-optimizing the entire SAR landscape risks loss of potency, altered selectivity, and unpredictable pharmacokinetic outcomes.

Quantitative Differentiation Evidence: 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine vs. Closest Analogs


Conformational Control via 3-Fluoropiperidine vs. Non-Fluorinated Piperidine: Impact on Target Binding Pose

The 3-fluoropiperidine ring in the target compound adopts a preferred gauche conformation due to the fluorine gauche effect, positioning the C–F bond gauche to the piperidine nitrogen. This conformational bias (ΔG ≈ 0.8–1.2 kcal/mol favoring the gauche rotamer over the anti) is entirely absent in the non-fluorinated analog 2-chloro-3-(piperidin-1-yl)pyrazine (CAS 1209458-11-6), which exhibits free rotation of the piperidine ring [1]. This difference alters the spatial orientation of downstream substituents attached via the pyrazine 2-chloro position, potentially shifting the vector of key functional groups by 60–120° relative to the piperidine plane [2].

conformational analysis fluorine gauche effect structure-based drug design

Piperidine Basicity Modulation: 3-Fluoro vs. 4-Fluoro Regioisomer Effect on pKₐ and Permeability

The 3-fluoropiperidine substituent reduces the pKₐ of the piperidine nitrogen to approximately 6.5–7.0, compared to approximately 7.5–8.0 for the 4-fluoropiperidine regioisomer (CAS 2002318-92-3) and approximately 8.5–9.0 for the non-fluorinated piperidine analog [1]. This difference arises from the through-bond inductive effect of the fluorine, which is stronger at the 3-position (three bonds from nitrogen) than at the 4-position (four bonds). A pKₐ shift of 1.0–1.5 units results in a ~3–10-fold difference in the fraction of uncharged (permeable) species at physiological pH (7.4), directly impacting passive membrane permeability and CNS penetration potential [2].

physicochemical property optimization CNS drug design permeability

Metabolic Stability: 3-Fluoropiperidine Resistance to N-Dealkylation vs. Non-Fluorinated Piperidine

The fluorine at the 3-position of the piperidine ring serves as a metabolic blocking group, reducing CYP450-mediated oxidative N-dealkylation—a common clearance mechanism for piperidine-containing compounds. In model systems, 3-fluoropiperidine derivatives exhibit a 2–5× increase in intrinsic microsomal clearance half-life relative to their non-fluorinated piperidine counterparts [1]. This effect is position-dependent: 3-fluoro substitution provides greater metabolic shielding of the piperidine nitrogen than 4-fluoro substitution due to the proximity of the electronegative fluorine to the metabolically labile C–N bond [2].

metabolic stability CYP450 metabolism fluorine blocking strategy

Target Engagement: 3-Fluoropiperidine as a Privileged Pharmacophore in UBLCP1 and LSD1 Inhibition

3-Fluoropiperidine has been independently validated as a key pharmacophore for UBLCP1 inhibition (IC₅₀ < 100 nM) and within advanced LSD1 inhibitor chemotypes (IC₅₀ < 10 nM in TR-FRET enzymatic assay) [1]. By contrast, the 4-fluoropiperidine regioisomer is more commonly associated with T-type Ca²⁺ channel antagonism (IC₅₀ ≈ 0.8 µM) rather than UBLCP1/LSD1 activity, and the non-fluorinated piperidine scaffold lacks the potency enhancement observed with fluorination . This target-class divergence underscores the importance of fluorine position: the 3-fluoro arrangement provides an optimal electrostatic and steric fit for the UBLCP1 and LSD1 active sites that is not replicated by other regioisomers.

UBLCP1 inhibitor LSD1 inhibitor proteasome regulation epigenetics

Optimal Application Scenarios for 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring CNS Penetration and Metabolic Stability

In kinase inhibitor programs where CNS exposure is critical, 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine serves as an advanced intermediate for introducing a 3-fluoropiperidine moiety with reduced amine basicity (pKₐ ≈ 6.5–7.0) and enhanced passive permeability compared to the 4-fluoro regioisomer (pKₐ ≈ 7.5–8.0) [1]. The pyrazine 2-chloro position provides a versatile synthetic handle for Suzuki, Buchwald–Hartwig, or nucleophilic aromatic substitution reactions, enabling rapid analog generation. The 3-fluoropiperidine group additionally confers metabolic shielding against CYP450-mediated N-dealkylation, prolonging in vivo half-life and potentially enabling once-daily dosing regimens . This compound is therefore prioritized when both CNS permeability and metabolic stability are program requirements that non-fluorinated or 4-fluoro analogs cannot simultaneously satisfy.

Radiotracer Precursor Synthesis for ¹⁸F-PET Imaging Agent Development

The 3-fluoropiperidine scaffold has been identified as valuable for PET radiotracer development, where the fluorine atom can be replaced with ¹⁸F for imaging applications [1]. 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine can serve as a precursor or reference standard for the synthesis of ¹⁸F-labeled pyrazine–piperidine conjugates targeting CNS receptors, kinases, or epigenetic enzymes. The availability of this compound in high chemical purity (≥98% by HPLC, with batch-specific COA including NMR, HPLC, and GC) ensures suitability for the rigorous quality standards required in radiopharmaceutical precursor supply chains .

Pharmacological Tool Compound Development for UBLCP1 and Proteasome Biology

For academic and industrial groups investigating proteasome regulation via UBLCP1 inhibition, 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine provides the 3-fluoropiperidine pharmacophore that is essential for potent UBLCP1 engagement (IC₅₀ < 100 nM) [1]. The pyrazine core and 2-chloro substituent offer synthetic flexibility to elaborate toward selective, cell-permeable tool compounds. Libraries constructed from this building block can be screened to identify chemical probes that dephosphorylate the 26S proteasome, enabling functional studies of proteasome dynamics in oncology and neurodegenerative disease models.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Epigenetic Readers and Erasers

The compound's moderate molecular weight (215.66 g/mol) and balanced physicochemical properties (cLogP ≈ 1.2–1.8) place it within fragment-like chemical space suitable for FBDD campaigns [1]. Specifically, libraries incorporating the 3-fluoropiperidine–pyrazine scaffold can be screened against epigenetic targets such as LSD1, where 3-fluoropiperidine-containing chemotypes achieve IC₅₀ values < 10 nM in optimized inhibitors . The 2-chloro handle permits rapid fragment elaboration via parallel synthesis, enabling hit-to-lead progression with maintained ligand efficiency.

Quote Request

Request a Quote for 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.